REACTION_SMILES
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[CH3:1][O:2][S:3]([O:4][CH3:5])(=[O:6])=[O:7].[CH3:22][C:23](=[O:24])[O:25][C:26](=[O:27])[CH3:28].[P:15]([O:16][CH3:17])([S:18][CH3:19])([NH2:20])=[O:21].[P:8](=[S:9])([NH2:10])([O:11][CH3:12])[O:13][CH3:14]>>[P:15]([O:16][CH3:17])([S:18][CH3:19])([NH:20][C:23]([CH3:22])=[O:24])=[O:21]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(N)(=O)SC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COP(N)(=S)OC
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Name
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Type
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product
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Smiles
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COP(=O)(NC(C)=O)SC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |